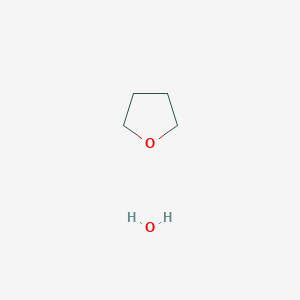

Tetrahydrofuran water

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

18879-05-5 |

|---|---|

Molekularformel |

C4H10O2 |

Molekulargewicht |

90.12 g/mol |

IUPAC-Name |

oxolane;hydrate |

InChI |

InChI=1S/C4H8O.H2O/c1-2-4-5-3-1;/h1-4H2;1H2 |

InChI-Schlüssel |

BSCHIACBONPEOB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOC1.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Hydrogen Bonding Interaction Between Tetrahydrofuran and Water

Sources

- 1. researchgate.net [researchgate.net]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Tetrahydrofuran Water Clathrate Hydrates

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and practices involved in the formation of tetrahydrofuran (THF) water clathrate hydrates. It delves into the structural, thermodynamic, and kinetic aspects of THF hydrate formation, offering field-proven insights and detailed experimental protocols.

Introduction to Tetrahydrofuran Clathrate Hydrates

Clathrate hydrates are crystalline, ice-like inclusion compounds where a framework of hydrogen-bonded water molecules encapsulates guest molecules in polyhedral cavities.[1] Tetrahydrofuran (THF), a cyclic ether, is a notable guest molecule as it forms a stable clathrate hydrate at atmospheric pressure and a readily accessible temperature of approximately 4.4°C (277.5 K).[2][3] Unlike many gas hydrates that form at the interface of water and a gaseous phase, THF hydrate crystallizes from a homogeneous liquid mixture of THF and water.[4][5]

The study of THF clathrate hydrates serves as a valuable model for understanding the behavior of natural gas hydrates, which are of significant interest for their role in energy resources and as a flow assurance challenge in oil and gas pipelines.[4][5] Furthermore, the ability of THF to act as a thermodynamic promoter, stabilizing the hydrate structure under milder conditions, makes it a key component in research on gas storage (e.g., for hydrogen and carbon dioxide) and other hydrate-based technologies.[6][7][8][9]

THF forms a Structure II (sII) clathrate hydrate.[1] The unit cell of an sII hydrate is comprised of 136 water molecules that form sixteen small pentagonal dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴).[10][11] Due to its molecular size, THF exclusively occupies the large 5¹²6⁴ cages, leaving the small 5¹² cages available for the enclathration of smaller guest molecules in binary or ternary hydrate systems.[4][5] The stoichiometric composition of a fully occupied THF hydrate is 1 mole of THF to 17 moles of water.[3][11]

Thermodynamics of Formation

The formation of THF clathrate hydrate is an exothermic process governed by specific temperature and pressure conditions, which are significantly influenced by the concentration of THF in the aqueous solution.

Phase Diagram and Equilibrium Conditions

The phase diagram of the THF-water system illustrates the stability regions for the liquid solution, ice, and THF clathrate hydrate.[12][13] Pure THF hydrate is stable at temperatures below 277.5 K at atmospheric pressure.[2] The presence of THF in water depresses the freezing point of water, and the formation of the clathrate hydrate occurs at a higher temperature than the freezing point of the corresponding THF-water solution.

The equilibrium conditions for THF hydrate formation are influenced by pressure. While it forms at atmospheric pressure, increased pressure can further stabilize the hydrate structure, allowing for its existence at higher temperatures.[14]

Diagram: Phase Diagram of the THF-Water System

Caption: Schematic representation of the THF-water phase diagram at atmospheric pressure.

Enthalpy of Formation and Dissociation

The formation of THF hydrate is an exothermic process, and its dissociation is endothermic. The enthalpy of dissociation is a key parameter for applications such as thermal energy storage. Differential Scanning Calorimetry (DSC) is a primary technique for measuring these thermal properties.[14][15] For a stoichiometric solution of THF and water, the dissociation enthalpy of THF hydrate to liquid water and liquid THF has been reported to be in the range of 80-85 kJ/mol of THF.[14]

| Thermodynamic Parameter | Typical Value | Source |

| Dissociation Temperature (at 1 atm) | 277.5 K (4.4 °C) | [2] |

| Enthalpy of Dissociation | 82.3 ± 0.7 kJ/mol of THF | [14] |

| Stoichiometric Hydration Number | ~17 | [11][14] |

Kinetics of Formation

The kinetics of THF clathrate hydrate formation are influenced by several factors, including temperature, THF concentration, and the presence of kinetic inhibitors or promoters.

Nucleation and Growth

The formation of THF hydrate is believed to follow a stochastic nucleation model, where random fluctuations in the liquid phase lead to the formation of a critical nucleus, rather than a mechanism involving stable pre-cursor clusters.[5][16] Once a stable nucleus is formed, crystal growth proceeds. Molecular dynamics simulations have provided insights into the molecular-level mechanisms of nucleation and growth, highlighting the role of THF in structuring the surrounding water molecules into cage-like configurations.[2][4]

The rate of hydrate formation is dependent on the degree of subcooling (the difference between the equilibrium formation temperature and the experimental temperature). A higher degree of subcooling generally leads to a faster nucleation and growth rate.

Influence of Concentration and Additives

The concentration of THF in the aqueous solution significantly impacts the kinetics of hydrate formation. Studies have shown that the formation rate can be optimized at or near the stoichiometric concentration (approximately 19 wt% THF).[17]

-

Thermodynamic Inhibitors: Substances like methanol can shift the hydrate equilibrium conditions to lower temperatures and higher pressures, but they may not significantly affect the growth rate of the hydrate crystals once nucleation has occurred.

-

Kinetic Inhibitors: Polymers such as polyvinylpyrrolidone (PVP) can delay the nucleation and retard the growth of THF hydrate crystals.[18]

-

Promoters: Besides being a hydrate former itself, THF acts as a thermodynamic promoter for other guest molecules like CO₂ and H₂, enabling their enclathration under more favorable conditions.[8][13]

Experimental Protocols

Synthesis of THF Clathrate Hydrate

This protocol describes a standard laboratory procedure for the synthesis of THF clathrate hydrate.

Materials:

-

Tetrahydrofuran (THF), analytical grade

-

Deionized or distilled water

-

Glass reactor or beaker

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath or refrigerator capable of maintaining temperatures around 0-4°C.

Procedure:

-

Prepare the Stoichiometric Solution: Prepare a solution with a stoichiometric molar ratio of THF to water of 1:17. This corresponds to approximately 19.1 g of THF per 80.9 g of water (19.1 wt% THF).

-

Mixing: In a glass reactor or beaker, combine the calculated amounts of THF and water. Place a magnetic stir bar in the solution.

-

Cooling and Stirring: Place the reactor in a temperature-controlled bath set to a temperature below the THF hydrate formation temperature, typically between 0°C and 4°C. Begin stirring the solution at a moderate speed.

-

Nucleation and Growth: The solution will become cloudy and then thicken as the THF hydrate crystals nucleate and grow. This process can take from minutes to hours, depending on the degree of subcooling and stirring rate.

-

Equilibration: Allow the mixture to stir at the set temperature for several hours to ensure maximum conversion to the hydrate phase. The resulting product will be a slurry of THF hydrate crystals in the remaining aqueous solution.

-

Storage: Store the synthesized THF hydrate at a temperature below its dissociation point (e.g., in a refrigerator at ~2-4°C) to prevent decomposition.

Diagram: Experimental Workflow for THF Hydrate Synthesis

Caption: A step-by-step workflow for the laboratory synthesis of THF clathrate hydrate.

Characterization Techniques

DSC is used to measure the thermal properties of THF hydrate, including its dissociation temperature and enthalpy.[8][15]

Protocol:

-

Sample Preparation: A small, accurately weighed amount (typically 5-10 mg) of the synthesized THF hydrate slurry is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program:

-

Cool the sample to a temperature well below the expected hydrate formation temperature (e.g., -20°C or lower) at a controlled rate (e.g., 5-10°C/min). This will show an exothermic peak corresponding to the formation/freezing of the hydrate and any excess water.

-

Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a controlled rate (e.g., 1-5°C/min) to a temperature above the hydrate dissociation point (e.g., 10°C).

-

-

Data Analysis: The resulting thermogram will show one or more endothermic peaks upon heating. For a stoichiometric THF-water mixture, a single peak corresponding to the dissociation of the THF hydrate should be observed around 4.4°C. The onset of this peak is taken as the dissociation temperature, and the integrated area of the peak corresponds to the enthalpy of dissociation.[19][20]

Raman spectroscopy is a powerful non-destructive technique for identifying the formation of THF hydrate and studying the interactions between the guest (THF) and host (water) molecules.[3][21][22]

Protocol:

-

Sample Preparation: The THF hydrate sample can be analyzed directly in the synthesis reactor if it is equipped with a Raman probe, or a small amount can be transferred to a suitable sample holder (e.g., a glass vial or a temperature-controlled stage).

-

Instrument Setup: A confocal Raman microscope is typically used. The laser wavelength (e.g., 532 nm or 785 nm) should be chosen to minimize fluorescence.[3]

-

Data Acquisition:

-

Acquire a Raman spectrum of the liquid THF-water solution before hydrate formation.

-

Acquire spectra at different stages of the cooling and hydrate formation process.

-

-

Data Analysis: The formation of THF hydrate is confirmed by characteristic changes in the Raman spectrum of THF. The most prominent indicator is the shift and change in the shape of the THF ring breathing mode. In liquid THF, this mode appears around 916 cm⁻¹. Upon enclathration in the hydrate cages, this peak shifts to approximately 922 cm⁻¹ and becomes sharper.[3][21] Other changes in the C-H stretching region of THF and the O-H stretching region of water can also be observed.

NMR spectroscopy provides detailed information on the molecular environment and dynamics of the THF molecules and water molecules in the clathrate hydrate.[23][24][25]

Protocol:

-

Sample Preparation: A sample of the THF-water solution is placed in a high-pressure NMR tube. For studying the formation in situ, the NMR probe needs to be equipped with temperature control.

-

Instrument Setup: Both liquid-state and solid-state NMR techniques can be used. ¹H and ¹³C are the most commonly observed nuclei.

-

Data Acquisition:

-

Data Analysis: The formation of the solid hydrate phase leads to a significant broadening of the NMR signals due to restricted molecular motion.[25] In solid-state NMR, distinct chemical shifts can be observed for THF molecules in the hydrate cages compared to the liquid phase. NMR relaxation time measurements (T₁ and T₂) can provide insights into the dynamics of the guest molecules within the cages.[23]

Molecular Structure and Dynamics

The sII structure of THF clathrate hydrate is a complex and dynamic system. The THF guest molecules are not static within the large 5¹²6⁴ cages but undergo reorientational motions.[12] The stability of the hydrate structure is a result of the van der Waals interactions between the THF guest and the surrounding water molecules of the host lattice.

Diagram: Structure of THF Clathrate Hydrate (sII)

Caption: A simplified 2D representation of a THF molecule within the large cage of a Structure II clathrate hydrate.

Applications in Research and Development

The study of THF clathrate hydrates is crucial for several fields:

-

Fundamental Research: It provides a convenient model system for investigating the fundamental principles of clathrate hydrate formation, stability, and dissociation.

-

Energy Storage: THF's ability to promote hydrate formation at milder conditions is being explored for the storage of gases like hydrogen and methane.[13]

-

Carbon Sequestration: The formation of CO₂ hydrates, potentially promoted by THF, is a proposed method for carbon capture and storage.[7][8]

-

Drug Development: Understanding the interactions of water-soluble molecules like THF in forming crystalline structures can provide insights into crystallization processes relevant to drug formulation and stability.

Conclusion

The formation of tetrahydrofuran water clathrate hydrates is a multifaceted process involving intricate interactions between the guest and host molecules. This guide has provided a comprehensive overview of the structural, thermodynamic, and kinetic aspects of THF hydrate formation, along with detailed experimental protocols for its synthesis and characterization. A thorough understanding of these principles is essential for researchers and professionals working in fields ranging from energy and environmental science to pharmaceuticals.

References

- Molecular dynamics insights into tetrahydrofuran-assisted formation of CH4, CO2, and H2 gas hydr

- A Review of CO2 Clathrate Hydrate Technology: From Lab-Scale Preparation to Cold Thermal Energy Storage Solutions. (n.d.). MDPI. [Link]

- Molecular Dynamics Study on the Growth Mechanism of Methane plus Tetrahydrofuran Mixed Hydrates. (n.d.). The Journal of Physical Chemistry C. [Link]

- Molecular dynamics insights into tetrahydrofuran-assisted formation of CH 4 , CO 2 , and H 2 gas hydr

- Molecular Mechanisms by which Tetrahydrofuran Affects CO2 Hydrate Growth: Implications for Carbon Storage. (2021). UCL Discovery. [Link]

- Phase Relations and Binary Clathrate Hydrate Formation in the System H 2 −THF−H 2 O. (n.d.).

- Phase Relations and Binary Clathrate Hydrate Formation in the System H2−THF−H2O. (n.d.). Langmuir. [Link]

- Revealing the Growth of H 2 + THF Binary Hydrate through Molecular Simul

- An Introduction to Clathrate Hydr

- Binary hydrogen-tetrahydofuran clathrate hydrate formation kinetics and models. (n.d.).

- Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. (n.d.).

- Differential scanning calorimetry studies of clathrate hydrate formation. (2004). Princeton University. [Link]

- A Review of Reactor Designs for Hydrogen Storage in Clathrate Hydr

- Influence of THF and THF/SDS on the Kinetics of CO2 Hydrate Formation Under Stirring. (2021). Frontiers. [Link]

- Application of low field NMR T2 measurements to clathrate hydr

- Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. (2024). MDPI. [Link]

- The THF-H2 hydrate dissociation thermogram at 18 MPa in fresh water and memory water. (n.d.).

- A Manufacturing Technique for Binary Clathrate Hydrates for Cold and Very Cold Neutron Production. (n.d.). NIH. [Link]

- Laser Raman spectroscopy of THF clathrate hydrate in the temperature range 90-300 K. (2007). PubMed. [Link]

- Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Form

- Characterization of CO clathrate formation and dissociation using High Pressure DSC. (n.d.). SETARAM. [Link]

- Gas Clathrate Hydrates Experiment for High School Projects and Undergraduate Laboratories. (n.d.).

- Thermodynamic modeling of pressure–temperature phase diagrams of binary clathrate hydrates of methane, carbon dioxide or nitrogen + tetrahydrofuran, 1,4-dioxane or acetone. (n.d.).

- Thermodynamic properties of THF + CO2 hydrates in relation with refrigeration applications. (2008). ElectronicsAndBooks. [Link]

- Schematic of the T-x phase diagram of the water-THF system (solid...). (n.d.).

- Tetrahydrofuran. (n.d.). Organic Syntheses Procedure. [Link]

- The crystal orientation of THF clathrates in nano- confinement by in-situ polarized Raman spectroscopy. (2023). Lab on a Chip. [Link]

- Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. (2023). Analytical Chemistry. [Link]

- Effect of Clathrate Hydrate Formation and Decomposition on NMR Parameters in THF–D2O Solution. (2012). The Journal of Physical Chemistry B. [Link]

- The Clathrate Hydrates. (n.d.).

- Thermodynamic Properties of Tetrahydrofuran Clathrate Hydrates. (n.d.).

- Measurement of Clathrate Hydrates via Raman Spectroscopy. (n.d.).

- Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. (2024). MDPI. [Link]

- Raman spectroscopy for CO2/H2/H2O hydrate formation with THF and CP. (n.d.).

- Schematic representation of the experimental THF hydratewater phase... (n.d.).

- Preparation of Tetrahydrofuran Clathrate Hydrate Membrane with a Molecular Sieving Effect. (n.d.).

- Tetrahydrofuran clathrate hydrate formation. (n.d.).

- Tetrahydrofuran Clathrate Hydrate Formation Conrad, Heiko. (n.d.). Helda - University of Helsinki. [Link]

- Table 1. Thermodynamic data at 25oC for assorted inorganic substances.

- Heating thermogram for the THF (13.71%)-H2O system. (n.d.).

- Performance Ranking of 30 Clathrate Hydrate Crystal Growth Inhibitors Using the Unidirectional Growth Method. (n.d.).

- Standard enthalpy of form

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular dynamics insights into tetrahydrofuran-assisted formation of CH 4 , CO 2 , and H 2 gas hydrates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01574J [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Molecular dynamics insights into tetrahydrofuran-assisted formation of CH4, CO2, and H2 gas hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. esrf.fr [esrf.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. seltokphotonics.com [seltokphotonics.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [helda.helsinki.fi]

- 17. frontiersin.org [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Laser Raman spectroscopy of THF clathrate hydrate in the temperature range 90-300 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Application of low field NMR T2 measurements to clathrate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermodynamics of Tetrahydrofuran-Water Mixing: From Molecular Interactions to Pharmaceutical Applications

Introduction

Tetrahydrofuran (THF), a cyclic ether, is a cornerstone organic solvent with extensive applications across the chemical, polymer, and pharmaceutical industries.[1][2][3] Its utility is largely due to its excellent solvating power for a wide range of non-polar and polar compounds.[4] When mixed with water, THF exhibits complex and anomalous thermodynamic behavior that deviates significantly from ideal solution theory. This system is characterized by complete miscibility at room temperature, the formation of a minimum-boiling azeotrope, and an unusual closed-loop miscibility gap at elevated temperatures.[5][6][7]

For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic forces governing THF-water interactions is not merely academic; it is critical for process optimization, solubility enhancement of active pharmaceutical ingredients (APIs), control of crystallization, and the rational design of drug delivery systems. This guide provides an in-depth exploration of the core thermodynamic principles, molecular-level interactions, and phase behavior of THF-water mixtures, bridging fundamental science with practical, field-proven applications.

Part 1: The Non-Ideal Thermodynamics of Mixing

The mixing of THF and water is a spontaneous process at ambient conditions, yet it is profoundly non-ideal. The key to understanding this system lies in analyzing the Gibbs free energy of mixing (ΔG_mix) and its constituent enthalpic (ΔH_mix) and entropic (ΔS_mix) components.

ΔG_mix = ΔH_mix - TΔS_mix

Enthalpy, Entropy, and Gibbs Free Energy of Mixing

For an ideal solution, the enthalpy of mixing is zero, and the entropy of mixing is always positive, driven by the random arrangement of molecules. The THF-water system defies these conventions.

-

Enthalpy of Mixing (ΔH_mix or H^E): The mixing process is neither purely endothermic nor exothermic. Instead, the excess enthalpy curve is distinctly "S-shaped," crossing from negative (exothermic) in water-rich regions to positive (endothermic) in THF-rich regions.[8] This complex behavior reflects the energetic trade-offs: energy is consumed to break the strong hydrogen bonds between water molecules, while energy is released upon the formation of new, potent hydrogen bonds between the ether oxygen of THF and water molecules.

-

Entropy of Mixing (ΔS_mix or S^E): Most strikingly, the excess entropy of mixing is negative across the entire composition range at 298.15 K.[8] This is a strong thermodynamic signature indicating that the mixture is more ordered than the pure components. This phenomenon is counter-intuitive for a miscible liquid pair and points directly to the formation of structured molecular arrangements.

-

Excess Molar Volume (V^E): The mixing process is accompanied by a significant volume contraction, resulting in a negative excess molar volume across all compositions.[8][9] This indicates that the molecules in the mixture pack more efficiently than they do in their pure states, further supporting the concept of a highly structured liquid.

The combination of these properties—a complex enthalpy change, a large negative entropy change, and volume contraction—invalidates any simple model of random mixing and necessitates a molecular-level investigation.

| Thermodynamic Property | Behavior in THF-Water System | Molecular Interpretation |

| Excess Enthalpy (H^E) | S-shaped (negative in water-rich, positive in THF-rich regions)[8] | Complex balance between breaking water-water H-bonds and forming THF-water H-bonds. |

| Excess Entropy (S^E) | Negative across the entire composition range[8] | Increased molecular ordering in the mixture; formation of structured complexes. |

| Excess Molar Volume (V^E) | Negative across the entire composition range[8] | Efficient packing and formation of cage-like structures. |

Part 2: Molecular Interactions and Structural Organization

The anomalous thermodynamics of the THF-water system are a direct consequence of the powerful and specific intermolecular forces at play, primarily hydrogen bonding and the hydrophobic effect.

The Central Role of Hydrogen Bonding

Water is a prolific hydrogen bond donor and acceptor. THF, lacking acidic protons, acts exclusively as a hydrogen bond acceptor via its ether oxygen atom. The interaction between THF and water disrupts the tetrahedral hydrogen-bonded network of pure water but simultaneously introduces new, strong THF-water hydrogen bonds.[10][11][12][13]

Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in elucidating the concentration-dependent nature of these interactions.[10][12] As THF is added to water, the O-H stretching band of water shifts, indicating a change in the hydrogen-bonding environment.[10] Research has identified several distinct structural regimes:

-

Water-Rich Region (X_THF < 0.1): THF molecules are individually solvated by water. The non-polar methylene groups of THF induce an ordering of the surrounding water molecules into cage-like or "clathrate-like" structures.[11][13] This phenomenon, known as hydrophobic hydration, is the primary driver for the large negative entropy of mixing.[14][15]

-

Intermediate Region (0.1 < X_THF < 0.4): As THF concentration increases, stable THF-water clusters with specific stoichiometries, such as THF·5H₂O and later THF·2H₂O, begin to dominate the solution structure.[10][16][17] The hydrogen bond length between THF and water shortens, indicating a strengthening of this specific interaction.[10][17]

-

THF-Rich Region (X_THF > 0.7): The extensive hydrogen-bonded network of water is completely disrupted. The structure is now characterized by small water clusters or individual water molecules hydrogen-bonded to one or two THF molecules (e.g., 2THF·H₂O), surrounded by a bulk of self-associated THF.[10][16][17]

Caption: Workflow for determining excess enthalpy using flow calorimetry.

Experimental Protocol 2: Measuring Excess Molar Volume (V^E) via Densitometry

Objective: To determine the volume change upon mixing.

Methodology:

-

Instrument: Use a high-precision vibrating tube densimeter. [18][19][20]Calibrate the instrument with dry air and pure, degassed water at the experimental temperature.

-

Sample Preparation: Prepare a series of THF-water mixtures of known composition by mass using an analytical balance.

-

Density Measurement: Inject each sample into the densimeter cell, ensuring no air bubbles are present. Allow the temperature and reading to stabilize. Record the density (ρ_mix) of each mixture. Measure the densities of pure water (ρ_w) and pure THF (ρ_THF) under the same conditions.

-

Calculation: The excess molar volume (V^E) is calculated using the formula: V^E = [ (x_THF * M_THF + x_w * M_w) / ρ_mix ] - [ (x_THF * M_THF / ρ_THF) + (x_w * M_w / ρ_w) ] where x is the mole fraction and M is the molar mass of each component.

-

Data Analysis: Plot V^E against the mole fraction of THF.

Part 5: Implications for Pharmaceutical and Drug Development

The unique thermodynamic properties of THF-water mixtures provide powerful, tunable tools for addressing challenges in pharmaceutical science.

Co-solvency and API Solubility Enhancement

Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which limits their bioavailability. THF-water mixtures are effective co-solvent systems that can dramatically alter API solubility. [21]The solubility of an API often shows a parabolic or bell-shaped profile as a function of the THF-water composition, peaking at an intermediate polarity that best matches the solute's properties. [22]This allows formulators to fine-tune the solvent environment to achieve maximum solubility for dissolution or processing. [4]

Preferential Solvation

In a mixed solvent system, the immediate environment around a solute molecule (the solvation shell) may not reflect the bulk solvent composition. This phenomenon, known as preferential solvation , is pronounced in THF-water mixtures. [23]An API may be preferentially solvated by THF (if it has significant hydrophobic regions) or by water (if it has strong H-bonding donor/acceptor sites). [24][25]Understanding preferential solvation is crucial as it directly impacts the local environment of the API, influencing its stability, reactivity, and crystallization behavior. [23]

Control of Crystallization and Purification

The strong dependence of solubility and molecular structure on both temperature and composition in the THF-water system can be exploited for API crystallization. [4]* Cooling Crystallization: An API dissolved in a THF-rich mixture at a higher temperature can be crystallized by cooling, as is typical.

-

Anti-Solvent Crystallization: Water can be added as an anti-solvent to a solution of an API in THF, drastically reducing its solubility and inducing precipitation. The rate of water addition and the specific composition can be used to control particle size and morphology.

-

Thermo-responsive Crystallization: For systems near the LCST, a temperature increase can be used to induce phase separation of the solvent system itself, which in turn can trigger the crystallization of the dissolved API in one of the newly formed phases. This offers a novel method for controlling purification processes.

Conclusion

The thermodynamics of tetrahydrofuran-water mixing present a fascinating case study in non-ideal solution behavior. The system is governed by a delicate balance between the disruption and formation of strong hydrogen bonds and the entropy-driven ordering of molecules due to hydrophobic hydration. This results in significant negative deviations from ideality, evidenced by a negative excess entropy and volume of mixing, and leads to complex phase behavior, including a rare closed-loop miscibility gap and azeotrope formation. For scientists and engineers in the pharmaceutical and chemical industries, mastering these thermodynamic principles is essential. It enables the rational design of separation processes, the precise control of API solubility and crystallization, and the development of advanced formulations, ultimately transforming a complex chemical system into a versatile and powerful processing tool.

References

- Li, Y., Hu, R., Liu, R., Zhang, S., Chen, Y., & Yao, J. (2024). Hydrogen bonding state of THF-H2O solution analyzed by 2D Raman-COS spectroscopy. Optics Express, 32(27), 48174-48184. [Link]

- Li, Y., Hu, R., Liu, R., Zhang, S., Chen, Y., & Yao, J. (2024). Hydrogen bonding state of THF-H2O solution analyzed by 2D Raman-COS spectroscopy.

- Li, Y., Hu, R., Liu, R., Zhang, S., Chen, Y., & Yao, J. (2024). Hydrogen bonding state of THF-H2O solution analyzed by 2D Raman-COS spectroscopy. Optics Express, 32(27), 48174-48184. [Link]

- Shultz, M. J., Bisson, P. J., & Jellema, M. (2014). Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. The Journal of Physical Chemistry B, 118(4), 987-993. [Link]

- Wang, J., Geng, Y., & Zhang, M. (2020). Hydrogen bonding and surface tension properties of aqueous solutions of tetrahydrofuran. Spectroscopy Letters, 54(9), 613-620. [Link]

- Kiyohara, O., & Benson, G. C. (1977). Excess enthalpies and volumes of water + tetrahydrofuran mixtures at 298.15 K. Canadian Journal of Chemistry, 55(8), 1354-1359. [Link]

- Smith, M. D., Mostofian, B., Petridis, L., Cheng, X., & Smith, J. C. (2016). Molecular Driving Forces behind the Tetrahydrofuran–Water Miscibility Gap. The Journal of Physical Chemistry B, 120(26), 6259-6268. [Link]

- Jedlovszky, P., & Pàlinkàs, G. (1995). Molecular dynamics simulation of liquid tetrahydrofuran: On the uniqueness of force fields.

- Dinsdale, A. T. (1997).

- Gholipour, M., Alavi, S., & Varzandeh, F. (2025).

- Gil, L., Llovell, F., & Vega, L. F. (2013). Experimental setup to measure critical properties of pure and binary mixtures and their densities at different pressures and temperatures: Determination of the precision and uncertainty in the results.

- Letcher, T. M. (1982). Liquid-liquid equilibrium of 2-methyltetrahydrofuran/water over wide temperature range: Measurements and rigorous regression.

- Belandria, V., et al. (2009). Density Measurements of Tetrahydrofuran + Water Solutions At Atmospheric Pressure.

- Ishii, R., et al. (2021). Water Fraction Dependence of the Aggregation Behavior of Hydrophobic Fluorescent Solutes in Water–Tetrahydrofuran. The Journal of Physical Chemistry Letters. [Link]

- Ivanova, N. A., & Mel'nichenko, B. D. (2015). Phase diagram in (C, θ) plane for the THF-water solution with the parameters of cross-like hydrogen bonds.

- Chaplin, M. (n.d.). Hydrophobic Hydration.

- Goldstein, R. E. (1984). Theory of multiple phase separations in binary mixtures: Phase diagrams, thermodynamic properties, and comparisons with experiments. The Journal of Chemical Physics, 80(10), 5340-5355. [Link]

- Thermopedia. (n.d.). Binary Systems, Thermodynamics of. [Link]

- Luspay-Kuti, A., et al. (2024). Deriving the N2–CO Binary Phase Diagram Using Experimental Techniques and Thermodynamics. The Planetary Science Journal, 5(1), 22. [Link]

- Safonova, L. P., et al. (2020). Densities and thermal expansions of (water + tetrahydrofuran) mixtures within the temperature range from (274.15 to 333.15) K at atmospheric pressure.

- Tulk, C. A., et al. (2011). Schematic of the T-x phase diagram of the water-THF system.

- Jamadagni, S. N., Godawat, R., & Garde, S. (2013).

- Conde, M. M., et al. (2014). Schematic representation of the experimental THF hydrate–water phase diagram.

- Ishii, R., et al. (2021).

- Lee, M., & Lee, Y. (2011). Separation of tetrahydrofuran and water using pressure swing distillation: Modeling and optimization.

- Shultz, M. J., Bisson, P. J., & Jellema, M. (2014). Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation.

- Zhang, G., et al. (2010). a I0 −1 vs T −1 of the THF-water mixture at various THF contents and b Phase diagram of the THF-water mixture.

- OKCHEM. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

- Johnston, A. J., et al. (2025).

- Jork, C., et al. (2010). Liquid densities of THF and excess volumes for the mixture with water in a wide temperature and pressure range.

- LookChem. (2022).

- Sreekanth, T., & Jayakumar, S. (2014).

- Roy, B. C., & Sen, N. (2020). Separation of Tetrahydrofuran–Water Azeotropic Mixture by Batch Extractive Distillation Process.

- Nayak, J. N., et al. (2010). Thermodynamic Properties of Water + Tetrahydrofuran and Water + 1,4-Dioxane Mixtures at (303.15, 313.15, and 323.15) K.

- Barbiric, M., et al. (2016). Preferential solvation in the THF–water mixtures. Dissociation constants of acid components of pH reference materials. Physical Chemistry Chemical Physics. [Link]

- Scott, R. P. W. (2000). THE THERMODYNAMIC PROPERTIES OF TETRAHYDROFURAN-WATER ASSOCIATION. Journal of Liquid Chromatography & Related Technologies, 23(20), 3083-3093. [Link]

- MacDowell, L. G., & Blas, F. J. (2016).

- NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. [Link]

- Belandria, V., et al. (2013). Clarification of the volumetric properties of the (tetrahydrofuran + water) systems. Journal of Chemical Thermodynamics, 57, 261-265. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Processes: The Critical Role of Tetrahydrofuran in Polymer and Pharmaceutical Synthesis. [Link]

- Delgado, D. R., & Martínez, F. (2014). Preferential Solvation of Acetaminophen in Propylene Glycol + Water Co-Solvent Mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 113-127. [Link]

- Aylor, J. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

- Chen, J., et al. (2020). Thermodynamic modelling of solubility and preferential solvation for ribavirin (II) in co-solvent mixtures of (methanol, n-propanol, acetonitrile or 1,4-dioxane)

- Jiménez, D. M., & Martínez, F. (2015). Solubility temperature dependence and preferential solvation of sulfadiazine in 1, 4-dioxane+ water co-solvent mixtures. Minciencias. [Link]

Sources

- 1. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. THF application areas and uses - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. labproinc.com [labproinc.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tsijournals.com [tsijournals.com]

- 10. OPG [opg.optica.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. idc-online.com [idc-online.com]

- 15. Dissecting hydrophobic hydration and association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrogen bonding state of THF-H2O solution analyzed by 2D Raman-COS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ThermoML:J. Chem. Thermodyn. 2013, 57, 261-265 [trc.nist.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Water Fraction Dependence of the Aggregation Behavior of Hydrophobic Fluorescent Solutes in Water–Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preferential solvation in the THF–water mixtures. Dissociation constants of acid components of pH reference materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Abstract : Preferential Solvation of Acetaminophen in Propylene Glycol + Water Co-Solvent Mixtures - Lifescience Global [lifescienceglobal.com]

- 25. Thermodynamic modelling of solubility and preferential solvation for ribavirin (II) in co-solvent mixtures of (methanol, n-propanol, acetonitrile or 1,4-dioxane) + water - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Poorly Soluble Compounds: A Technical Guide to Solubility in Tetrahydrofuran-Water Mixtures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, directly impacting bioavailability and therapeutic efficacy.[1] Cosolvency, the strategy of increasing a drug's solubility by adding a water-miscible organic solvent, is a cornerstone of formulation science.[2] Among the various solvent systems, mixtures of tetrahydrofuran (THF) and water present a unique and powerful medium for solubilizing a wide range of nonpolar and moderately polar organic compounds.[3][4] This guide provides an in-depth exploration of the fundamental principles, experimental methodologies, and practical applications of THF/water cosolvent systems. We will delve into the thermodynamic underpinnings of solubility enhancement, provide validated protocols for solubility determination, and discuss the critical safety considerations inherent to working with THF.

The Principle of Cosolvency: A Thermodynamic Perspective

The limited solubility of hydrophobic compounds in water is largely driven by the high energetic cost of disrupting water's extensive hydrogen-bond network to create a cavity for the solute molecule.[5] This phenomenon, often termed the hydrophobic effect, leads to an unfavorable positive Gibbs free energy of solvation (ΔG_solv).

Cosolvents work by altering the bulk properties of the solvent system to make the solvation process more energetically favorable.[6] The addition of THF, a moderately polar aprotic solvent, to water systematically modifies the solvent environment.[3]

Key Mechanisms of Solubility Enhancement in THF/Water Systems:

-

Disruption of Water Structure: THF molecules, with their cyclic ether structure, cannot participate in the hydrogen bond network as effectively as water molecules.[7] Their presence disrupts the local structure of water, reducing the energy required to form a solute cavity.[8][9]

-

Reduced Polarity: As the proportion of THF increases, the overall polarity and dielectric constant of the mixture decrease. This creates a more "organic-like" environment that is more compatible with nonpolar solutes, reducing the enthalpic penalty of solvation.

-

Favorable Solute-Solvent Interactions: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, allowing for favorable interactions with certain solute functional groups.[10]

Thermodynamic studies on THF/water mixtures reveal that the addition of even small amounts of THF can effectively suppress the hydrophobic effect, leading to a significant increase in both the entropy and enthalpy of solvation for low-polarity molecules.[8][9][11] This shift results in a more negative ΔG_solv, manifesting as a dramatic increase in solubility.

Diagram 1: Molecular Mechanism of Cosolvency

Caption: THF disrupts the hydrogen-bond network of water, creating a more favorable solvent environment for nonpolar solutes.

Physicochemical Properties of THF/Water Mixtures

The properties of THF/water mixtures are non-linear and vary significantly with composition.[12] Tetrahydrofuran and water are fully miscible in all proportions.[13] However, they form a positive azeotrope at approximately 95% THF and 5% water by weight, which is an important consideration for solvent removal and recovery processes. Understanding the relationship between composition and physical properties is crucial for designing robust experiments.

Table 1: Physicochemical Properties of THF/Water Mixtures at 298.15 K (25°C)

| % THF (v/v) | Density (g/cm³) | Viscosity (mPa·s) | Dielectric Constant (ε) |

| 0 (Pure Water) | 0.997 | 0.890 | 78.5 |

| 20 | 0.975 | 1.450 | 65.2 |

| 40 | 0.948 | 1.680 | 51.0 |

| 60 | 0.921 | 1.420 | 36.5 |

| 80 | 0.899 | 0.890 | 22.1 |

| 100 (Pure THF) | 0.887 | 0.480 | 7.6 |

| Note: Values are approximate and can vary slightly based on specific literature sources. Data is synthesized for illustrative purposes based on trends reported in sources such as[13] and[12]. |

Experimental Determination of Thermodynamic Solubility

Accurate and reproducible solubility data is the foundation of any formulation effort. While high-throughput kinetic solubility assays are useful for early screening, determining the thermodynamic solubility is essential for lead optimization and formulation development.[14][15] The "gold standard" for this measurement is the shake-flask method, which establishes equilibrium between the undissolved solid and the saturated solution.[16][17]

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes a self-validating system to ensure equilibrium is reached and results are reliable.

1. Materials and Reagents:

-

Test compound (solid, pure form)

-

Tetrahydrofuran (HPLC grade or higher, preferably with BHT inhibitor)[3]

-

Purified water (Type I or HPLC grade)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Preparation of THF/Water Solvent Mixtures:

-

Prepare a series of solvent mixtures by volume (e.g., 20%, 40%, 60%, 80% v/v THF in water).

-

To prepare 100 mL of a 20% THF solution, accurately measure 20 mL of THF and add it to a 100 mL volumetric flask. Dilute to the mark with purified water and mix thoroughly.

-

Causality Note: Preparing mixtures volumetrically is common, but for precise thermodynamic studies, preparation by mass is more accurate due to volume contraction upon mixing.

3. Sample Preparation and Equilibration:

-

Add an excess amount of the solid test compound to a series of vials. The excess must be sufficient to maintain a solid phase throughout the experiment.[16]

-

Causality Note: A visible excess ensures that the resulting solution is truly saturated. However, adding too much can alter the solvent composition, so a moderate excess is ideal.[16]

-

Accurately add a known volume (e.g., 2 mL) of each THF/water mixture to the corresponding vials.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is standard for thermodynamic solubility, but 48-72 hours may be necessary for some compounds to ensure equilibrium is reached.[14]

4. Phase Separation and Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality Note: This filtration step is critical to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the compound's concentration.

5. Data Interpretation:

-

The measured concentration is the thermodynamic solubility of the compound in that specific solvent mixture at that temperature.

-

To validate that equilibrium was reached, it is best practice to measure solubility at multiple time points (e.g., 24h and 48h). The results should be consistent.[14]

Diagram 2: Shake-Flask Solubility Experimental Workflow

Caption: A validated workflow for determining thermodynamic solubility using the shake-flask method.

Table 2: Example Solubility Profile of a Model Hydrophobic Compound

| Solvent System (% THF v/v) | Solubility (mg/mL) | Fold Increase (vs. Water) |

| 0 (Pure Water) | 0.005 | 1x |

| 20 | 0.15 | 30x |

| 40 | 2.5 | 500x |

| 60 | 15.8 | 3160x |

| 80 | 45.2 | 9040x |

| 100 (Pure THF) | 98.0 | 19600x |

| Note: This data is illustrative and represents a typical profile for a BCS Class II compound. |

Applications and Limitations in Drug Development

THF/water mixtures are highly versatile and find use in several areas:

-

Reaction Medium: For chemical syntheses involving hydrophobic reagents and water-soluble components.[18][19]

-

Early Formulation Screening: To determine the maximum achievable concentration of a drug in a liquid formulation.

-

Crystallization Processes: As a solvent/anti-solvent system for controlling crystallization and polymorphism.

-

Biomass Processing: Aqueous THF can be used to dissolve lignocellulosic biomass for biofuel and chemical production.[3]

Limitations and Considerations:

-

Toxicity: THF is not suitable for final drug formulations intended for administration due to toxicity concerns. Its use is primarily for laboratory-scale experiments, synthesis, and analytical purposes.[20]

-

Peroxide Formation: THF can form explosive peroxides upon exposure to air and light.[21][22] It is critical to use THF containing an inhibitor like BHT, store it in airtight containers away from light, and test for peroxides regularly, especially before distillation.[20][22]

-

Flammability: THF is highly flammable, and its vapors can form explosive mixtures with air.[23][24] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[21][22]

Safety and Handling

Working with THF requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. THF penetrates many common glove materials, so nitrile or laminate film gloves are recommended, and they should be changed immediately upon contamination.[20][21]

-

Ventilation: All work with THF must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[22]

-

Storage: Store THF in tightly sealed, air-impermeable containers in a designated flammable storage cabinet, away from heat and light.[22][25] Containers should be dated upon receipt and upon opening to track potential peroxide formation.[22]

-

Disposal: Dispose of THF and THF-containing waste as hazardous waste according to institutional guidelines.[21] Never evaporate large quantities to dryness, as this can concentrate explosive peroxides.[21]

Conclusion

THF/water mixtures represent a powerful and adaptable cosolvent system for overcoming the solubility challenges of hydrophobic organic compounds. By systematically altering the hydrogen-bonding network and polarity of the medium, these mixtures can enhance solubility by several orders of magnitude. A thorough understanding of the underlying thermodynamic principles, coupled with rigorous experimental execution using validated methods like the shake-flask protocol, enables researchers to accurately characterize and leverage this solvent system. While its application is confined to laboratory and manufacturing contexts due to toxicity, the insights gained from studying solubility in THF/water are invaluable for guiding the development of safe and effective drug delivery systems.

References

- Sedov, I. A., & Magsumov, T. I. (2015). Thermodynamic Functions of Solvation of Hydrocarbons, Noble Gases, and Hard Spheres in Tetrahydrofuran–Water Mixtures. The Journal of Physical Chemistry B.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. UCSB Environmental Health & Safety.

- Suarez-Sharp, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Sedov, I. A., & Magsumov, T. I. (2015). Thermodynamic Functions of Solvation of Hydrocarbons, Noble Gases, and Hard Spheres in Tetrahydrofuran–Water Mixtures. The Journal of Physical Chemistry B.

- Heng, D., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.

- Alves, C. G., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. National Institutes of Health.

- Sedov, I. A., & Magsumov, T. I. (2015). Thermodynamic Functions of Solvation of Hydrocarbons, Noble Gases, and Hard Spheres in Tetrahydrofuran–Water Mixtures. American Chemical Society.

- University of Central Missouri. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Environmental Health and Safety.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.

- Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet.

- Scott, R. P. W. (2000). THE THERMODYNAMIC PROPERTIES OF TETRAHYDROFURAN-WATER ASSOCIATION AND ITS INFLUENCE ON RETENTION IN LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies.

- Wikipedia. (n.d.). Tetrahydrofuran.

- Sedov, I. A., & Magsumov, T. I. (2015). Thermodynamic Functions of Solvation of Hydrocarbons, Noble Gases, and Hard Spheres in Tetrahydrofuran–Water Mixtures. ResearchGate.

- Aminabhavi, T. M., & Gopalakrishna, B. (2002). Thermodynamic Properties of Water + Tetrahydrofuran and Water + 1,4-Dioxane Mixtures at (303.15, 313.15, and 323.15) K. American Chemical Society.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- TSI Journals. (n.d.). DENSITIES, VISCOSITIES AND EXCESS THERMODYNAMIC PROPERTIES OF MONOMETHYL AMMONIUM CHLORIDE IN TETRAHYDROFURAN AND WATER MIXTURES.

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

- Solubility of Things. (n.d.). Tetrahydrofuran.

- PubChem. (n.d.). Tetrahydrofuran.

- Gagliardi, L. G. (n.d.). Method for Predicting Solubilities of Solids in Mixed Solvents. University of Kansas.

- University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Quora. (2019). Why is tetrahydrofuran soluble in water?.

- Wikipedia. (n.d.). Cosolvent.

- ResearchGate. (n.d.). Mechanisms of Separation between Tetrahydrofuran and Water Using Hydroxystearic Acid.

- Zhang, Z., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health.

- OKCHEM. (2024). Tetrahydrofuran (THF): a highly efficient solvent with wide applications.

- Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Rosés, M., et al. (2001). Preferential solvation in the THF–water mixtures. Dissociation constants of acid components of pH reference materials. RSC Publishing.

- Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Slideshare. (n.d.). Cosolvency.

- ReAgent. (2019). What Are The Uses Of Tetrahydrofuran (THF)?. Chemical Suppliers.

- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

- OUCI. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.

- ResearchGate. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. labproinc.com [labproinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tsijournals.com [tsijournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 22. ehs.umich.edu [ehs.umich.edu]

- 23. carlroth.com [carlroth.com]

- 24. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemos.de [chemos.de]

The Intricate Dance of Molecules: A Technical Guide to Tetrahydrofuran-Water Interactions at Varying Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the complex and fascinating temperature-dependent interactions between tetrahydrofuran (THF) and water. Far from being a simple mixture, this system exhibits a unique closed-loop miscibility gap, driven by a delicate balance of hydrogen bonding and hydrophobic effects. Understanding these nuanced interactions is paramount for a wide range of applications, from optimizing reaction conditions in chemical synthesis to formulating stable drug delivery systems. This document provides a comprehensive overview of the phase behavior, molecular-level interactions, and thermodynamic properties of THF-water mixtures across a spectrum of temperatures. We will explore the experimental techniques used to probe these interactions and discuss the practical implications for scientific research and development.

Introduction: The Enigmatic Nature of a Seemingly Simple Mixture

Tetrahydrofuran (THF), a cyclic ether, is a versatile and widely used aprotic solvent.[1] Its miscibility with water at ambient temperature is a well-known property, attributed to the ability of the oxygen atom in the THF ring to act as a hydrogen bond acceptor.[2][3] However, this simple picture of miscibility belies a more intricate relationship that is profoundly influenced by temperature. The THF-water system is a classic example of a binary mixture exhibiting a lower critical solution temperature (LCST), a phenomenon where the components are miscible at lower temperatures and phase-separate upon heating. Uniquely, it also displays an upper critical solution temperature (UCST), leading to a closed-loop miscibility gap.[4][5] This behavior is a direct consequence of the temperature-dependent interplay between enthalpic contributions from hydrogen bonding and entropic factors related to the structuring of water molecules around the nonpolar regions of THF.

For researchers and drug development professionals, a thorough understanding of these interactions is not merely academic. The solvation environment can dramatically influence reaction kinetics, product selectivity, and the solubility and stability of active pharmaceutical ingredients (APIs). This guide aims to provide a detailed, field-proven understanding of the causality behind the observed phenomena in THF-water mixtures, empowering scientists to harness these properties for their specific applications.

The Temperature-Dependent Phase Behavior of THF-Water Mixtures

The most striking feature of the THF-water system is its closed-loop miscibility gap. This means that THF and water are completely miscible at both low and high temperatures but become immiscible within a specific intermediate temperature range.[5][6][7][8]

| Parameter | Temperature Range | Miscibility | Primary Driving Force |

| Lower Critical Solution Temperature (LCST) Region | Below ~71.8 °C (345 K) | Miscible | Favorable hydrogen bonding between THF and water. |

| Immiscibility Region | ~71.8 °C (345 K) to ~137.1 °C (410 K) | Immiscible | Entropic effects dominate; disruption of the structured water "cages" around THF becomes entropically favorable. |

| Upper Critical Solution Temperature (UCST) Region | Above ~137.1 °C (410 K) | Miscible | At higher kinetic energies, the entropic penalty for mixing decreases, and the molecules have enough energy to overcome the unfavorable interactions. |

Table 1: Temperature-Dependent Phase Behavior of Tetrahydrofuran-Water Mixtures.[5][7]

This unusual phase behavior has significant practical implications. For instance, in biomass processing, the temperature can be tuned to control the solvation of different components, allowing for selective reactions.[6][8]

A Molecular-Level Perspective: The Interplay of Forces

The macroscopic phase behavior of THF-water mixtures is a direct manifestation of the underlying molecular interactions. At lower temperatures, hydrogen bonds form between the lone pairs of the oxygen atom in THF and the hydrogen atoms of water molecules.[3][5] This interaction is enthalpically favorable and promotes miscibility.

Simultaneously, the hydrophobic methylene groups of the THF ring induce a structuring of the surrounding water molecules, forming transient, cage-like or "clathrate-like" structures.[9] This ordering of water molecules comes at an entropic cost.

As the temperature increases, the kinetic energy of the molecules rises. This increased thermal motion disrupts the hydrogen bonds between THF and water, weakening the enthalpic driving force for mixing. More significantly, the entropic penalty associated with the ordered water structures around the hydrophobic parts of THF becomes more pronounced. At the LCST, the unfavorable entropy of maintaining these water cages outweighs the favorable enthalpy of hydrogen bonding, leading to phase separation. The system can minimize its free energy by reducing the interface between the hydrophobic THF molecules and water.

At even higher temperatures, beyond the UCST, the molecules possess sufficient kinetic energy to overcome the enthalpic and entropic barriers to mixing, leading to renewed miscibility.

A diagram illustrating the dominant molecular interactions at different temperatures.

Experimental Probing of THF-Water Interactions: Methodologies and Insights

A variety of experimental techniques are employed to characterize the temperature-dependent interactions between THF and water. Each method provides a unique window into the structural and thermodynamic properties of the mixture.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for probing the hydrogen-bonding network.[2][10] The O-H stretching band of water is particularly sensitive to its local environment. Changes in the position and shape of this band with temperature and THF concentration provide direct evidence of the formation and disruption of hydrogen bonds between water molecules and between water and THF.

Experimental Protocol: FTIR Analysis of THF-Water Mixtures

-

Sample Preparation: Prepare a series of THF-water mixtures of varying mole fractions. For studying the O-H stretching region, it is often advantageous to use deuterated water (D₂O) with a small amount of H₂O to minimize spectral overlap.

-

Instrumentation: Utilize an FTIR spectrometer equipped with a temperature-controlled cell.

-

Data Acquisition: Record the infrared spectra of each sample across a range of temperatures, ensuring the system reaches thermal equilibrium at each temperature point.

-

Data Analysis: Analyze the changes in the peak position, width, and intensity of the O-H stretching band as a function of temperature and composition. Deconvolution of the O-H band can provide insights into the different populations of water molecules (e.g., bulk water, water hydrogen-bonded to THF).

-

Thermodynamic Measurements

-

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) are used to determine the phase transition temperatures (LCST and UCST) and the associated enthalpy changes.[11] Isothermal Titration Calorimetry (ITC) can provide information on the heat of mixing and the thermodynamics of binding interactions.

-

Densitometry and Viscometry: Measurements of density and viscosity as a function of temperature and composition can be used to calculate excess thermodynamic properties such as excess molar volume (VE) and viscosity deviation (Δη).[12][13][14] Negative values of VE, for instance, suggest strong intermolecular interactions and a more compact packing of the molecules in the mixture compared to the pure components.

Molecular Dynamics (MD) Simulations

While an in-silico technique, MD simulations provide an invaluable atomistic-level view of the dynamic interactions that are often difficult to probe experimentally.[4][9][15][16] These simulations can visualize the formation and breaking of hydrogen bonds, the structure of water around THF molecules, and the dynamics of phase separation.

An experimental workflow for characterizing THF-water interactions.

Practical Implications in Research and Drug Development

The temperature-dependent behavior of THF-water mixtures has profound implications across various scientific disciplines:

-

Chemical Synthesis: The ability to tune the miscibility of the solvent system by changing the temperature can be exploited to control reaction pathways and facilitate product separation. For example, a reaction can be carried out in a homogeneous phase at a lower temperature, and then the temperature can be raised to induce phase separation for easy extraction of the product.

-

Drug Formulation and Delivery: The solubility of many APIs is highly dependent on the solvent environment. The temperature-dependent polarity and hydrogen-bonding capacity of THF-water mixtures can be leveraged to enhance the solubility of poorly water-soluble drugs during formulation. However, the potential for phase separation at physiological temperatures must be carefully considered to avoid precipitation of the drug.

-

Biomass Conversion: The selective solvation of lignocellulosic biomass components is crucial for their efficient conversion into biofuels and valuable chemicals. The temperature-dependent phase behavior of THF-water has been shown to alter the solubilization of xylan, a key component of hemicellulose, enabling improved co-production of furfurals.[6][8]

-

Clathrate Hydrate Research: THF is a well-known promoter for the formation of clathrate hydrates, which are crystalline water-based solids with gas molecules trapped inside.[9][11] Understanding the fundamental THF-water interactions is crucial for research in areas such as gas storage and transportation.

Conclusion and Future Outlook

The interaction between tetrahydrofuran and water is a prime example of how temperature can dramatically alter the behavior of a seemingly simple binary mixture. The delicate balance between hydrogen bonding and hydrophobic effects gives rise to a unique closed-loop miscibility gap, a phenomenon with significant practical implications. By employing a combination of spectroscopic, thermodynamic, and computational techniques, researchers can gain a deep understanding of the molecular driving forces behind this behavior.

For scientists and professionals in drug development, a thorough grasp of these principles is essential for rationally designing experiments, optimizing processes, and developing stable and effective formulations. Future research will likely focus on the influence of solutes and co-solvents on the phase behavior of THF-water mixtures, further expanding the utility of this versatile solvent system in a wide array of scientific and industrial applications.

References

- Smith, M. D., et al. (2018). Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass. Green Chemistry.

- RSC Publishing. (n.d.).

- Nayak, J. N., et al. (n.d.). Thermodynamic Properties of Water + Tetrahydrofuran and Water + 1,4-Dioxane Mixtures at (303.15, 313.15, and 323.15) K. American Chemical Society.

- Phase Diagram of the Ternary Water–Tetrahydrofuran–Ammonia System at Low Temperatures. Implications for Clathrate Hydrates and Outgassing on Titan. ACS Earth and Space Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_HkHjwZOhrmZqj0RH6lq3LxmicP3ZMh03gmoQtLxOL9GPaBr-vL4iWVxrsrHpoKVvzK6EeQpk0luHMu4iYKix9oZMkxx5KOWAcIVtJbW_nXYdTckbn7quHSxpo0nPvcYxexQDs-YlxVofzPYW0RGNEIbgSM=]([Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Roles of H2O/Tetrahydrofuran System in Lignocellulose Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Molecular dynamics insights into tetrahydrofuran-assisted formation of CH4, CO2, and H2 gas hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tsijournals.com [tsijournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

closed-loop miscibility gap in the tetrahydrofuran-water binary system

An In-depth Technical Guide to the Closed-Loop Miscibility Gap in the Tetrahydrofuran-Water Binary System

Authored by: Gemini, Senior Application Scientist

Abstract

The binary system of tetrahydrofuran (THF) and water presents a fascinating and atypical thermodynamic behavior: a closed-loop miscibility gap. Unlike typical liquid-liquid equilibria, this system is fully miscible at both low and high temperatures but undergoes phase separation within an intermediate temperature range. This guide provides an in-depth exploration of the molecular driving forces, thermodynamic principles, and experimental methodologies related to this phenomenon. It is designed for researchers, scientists, and drug development professionals who can leverage this unique phase behavior for applications ranging from advanced separation processes to the controlled synthesis of nanomaterials.

The Phenomenon: Beyond Simple Miscibility

In the realm of physical chemistry, the miscibility of liquids is a fundamental concept. Typically, mixtures exhibit either complete miscibility (like ethanol and water) or partial miscibility with an Upper Critical Solution Temperature (UCST), above which they become fully miscible[1]. Less common is the presence of a Lower Critical Solution Temperature (LCST), below which components are miscible[2].

The tetrahydrofuran-water system defies this simple classification. It exhibits both an LCST and a UCST, creating a "closed-loop" region of immiscibility on its phase diagram.[3][4][5] At ambient temperatures, THF and water are completely miscible in all proportions.[6] As the temperature increases, the solution separates into two distinct liquid phases: one rich in THF and the other rich in water. Upon further heating, these phases merge again, restoring complete miscibility. This transition from a miscible to an immiscible and back to a miscible state is the hallmark of the closed-loop miscibility gap.[3][4][5][7]

This behavior is not merely a scientific curiosity; it has profound practical implications. For instance, in Co-solvent Enhanced Lignocellulosic Fractionation (CELF) for biofuel production, processes are often run near or above this miscibility gap, where the phase behavior directly influences the solvation and processing of biomass.[8][9]

Thermodynamic and Molecular Driving Forces

The unusual phase behavior of the THF-water system is governed by a delicate and temperature-dependent balance between the enthalpy (ΔH) and entropy (ΔS) of mixing. The Gibbs free energy of mixing (ΔG = ΔH - TΔS) must be negative for spontaneous mixing to occur.

At low temperatures, the miscibility is driven by favorable enthalpic interactions, specifically hydrogen bonding. The oxygen atom in the THF molecule acts as a strong hydrogen bond acceptor for the hydrogen atoms of water.[10][11][12] This interaction is strong enough to overcome the entropic penalty of ordering the molecules, leading to a negative ΔG and a single-phase solution.

As the temperature rises, increased thermal energy begins to disrupt this ordered hydrogen-bonded network. The entropic contribution (TΔS) becomes more significant. The system can achieve a higher entropy state by demixing, where water molecules preferentially interact with other water molecules and THF with THF, leading to phase separation. This marks the transition into the immiscible region upon crossing the LCST.

The re-entrant miscibility at even higher temperatures (above the UCST) is primarily an entropy-driven phenomenon. At these elevated temperatures, the kinetic energy of the molecules is so high that the energetic differences between THF-water, water-water, and THF-THF interactions become less significant. The system favors the more disordered, mixed state, which has a much higher combinatorial entropy, once again making ΔG negative. Molecular dynamics simulations suggest the miscibility gap arises from subtle, differing trends in minor structural changes with temperature, which in turn produce interaction strengths with a parabolic temperature dependence.[3][4][5][7]

Visualizing Molecular Interactions

The diagram below conceptually illustrates the dominant molecular interactions in the three temperature regimes.

Caption: Logical flow of molecular interactions across temperature regimes.

The THF-Water Phase Diagram

The temperature-composition phase diagram is the definitive map of the THF-water system's behavior. It plots the phase boundaries as a function of temperature and the mole or mass fraction of one component.

A typical phase diagram for THF-water at atmospheric pressure is shown below. The area inside the loop represents the two-phase (immiscible) region, while the area outside the loop is the single-phase (miscible) region.

| Critical Point | Approximate Temperature (°C) | Approximate THF Mass Fraction |

| Lower Critical Solution Temperature (LCST) | ~72 °C (345 K) | ~0.3 - 0.4 |

| Upper Critical Solution Temperature (UCST) | ~137 °C (410 K) | ~0.3 - 0.4 |

| Note: These values are approximate and can be influenced by pressure and impurities. The miscibility gap is generally cited to be between approximately 333 K and 418 K (60°C and 145°C).[4][7][8][9] |

Experimental Determination: The Cloud Point Method

The boundaries of the miscibility gap can be determined experimentally using several techniques, with the cloud point titration method being one of the most direct and accessible. This method relies on the visual detection of turbidity that appears when a solution crosses the phase boundary and phase separation begins.

Protocol: Cloud Point Titration for THF-Water Phase Diagram

Objective: To determine the temperature-composition coordinates of the binodal curve for the THF-water system.

Materials & Equipment:

-

Tetrahydrofuran (HPLC grade, inhibitor-free)

-

Deionized water

-

Sealed, pressure-resistant glass ampoules or a jacketed, stirred glass vessel with temperature control.

-

Calibrated thermometer or thermocouple with ±0.1 °C precision.

-

Heating/cooling circulator bath or a controllable heating mantle.

-

Analytical balance (±0.0001 g).

-

Light source and a dark background to aid in visual detection of turbidity.

Step-by-Step Methodology:

-

Preparation of Mixtures: Prepare a series of THF-water mixtures of known compositions by mass. For example, prepare samples ranging from 10% to 70% THF by mass in 5% increments. This should be done using an analytical balance for accuracy.

-

Sample Sealing: Place each mixture into a separate pressure-resistant glass ampoule. It is critical to seal the ampoules to prevent compositional changes due to the evaporation of THF, especially as the temperature approaches its boiling point (66 °C at 1 atm).

-

Heating and Observation (Determining the LCST boundary):

-

Start with a sample at room temperature, where it should be a clear, single-phase solution.

-

Immerse the sealed ampoule in the temperature-controlled bath.

-

Slowly increase the temperature at a controlled rate (e.g., 0.5 °C/minute).

-

Continuously observe the sample against a dark background with good illumination.

-

The cloud point is the temperature at which the first sign of persistent turbidity or cloudiness appears. This indicates the onset of phase separation. Record this temperature.

-

-

Cooling and Observation (Confirming the UCST boundary):

-

For compositions within the miscibility gap, continue heating the now-turbid solution.

-